molecular formula C28H32O4 B15162190 4-(Benzyloxy)phenyl 4-(octyloxy)benzoate CAS No. 148731-07-1

4-(Benzyloxy)phenyl 4-(octyloxy)benzoate

Cat. No.: B15162190
CAS No.: 148731-07-1
M. Wt: 432.5 g/mol
InChI Key: YIGBLGLSNHXPES-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 4-(octyloxy)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an octyloxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)phenyl 4-(octyloxy)benzoate typically involves the esterification of 4-(benzyloxy)phenol with 4-(octyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 4-(octyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The ester linkage can be reduced to yield alcohols.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(Benzyloxy)phenyl 4-(octyloxy)benzoate has several scientific research applications:

    Materials Science: Used in the synthesis of liquid crystalline materials and polymers with specific optical properties.

    Organic Chemistry: Serves as an intermediate in the synthesis of complex organic molecules.

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)phenyl 4-(octyloxy)benzoate involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.

    Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenylacetic acid
  • 4-(Benzyloxy)phenol
  • 4-(Octyloxy)benzoic acid

Uniqueness

4-(Benzyloxy)phenyl 4-(octyloxy)benzoate is unique due to its specific combination of benzyloxy and octyloxybenzoate groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific molecular interactions and material characteristics.

Properties

CAS No.

148731-07-1

Molecular Formula

C28H32O4

Molecular Weight

432.5 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 4-octoxybenzoate

InChI

InChI=1S/C28H32O4/c1-2-3-4-5-6-10-21-30-25-15-13-24(14-16-25)28(29)32-27-19-17-26(18-20-27)31-22-23-11-8-7-9-12-23/h7-9,11-20H,2-6,10,21-22H2,1H3

InChI Key

YIGBLGLSNHXPES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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